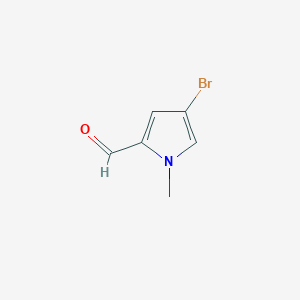

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole (B145914) Core Structures in Organic Synthesis and Beyond

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in the architecture of numerous biologically active molecules. mdpi.com Its presence is integral to the structure of vital biomolecules such as heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary photosynthetic pigment in plants. organic-chemistry.org Beyond these natural macrocycles, the pyrrole motif is a common feature in a wide range of pharmaceuticals, exhibiting diverse therapeutic activities. mdpi.com The inherent reactivity and structural versatility of the pyrrole core make it a highly sought-after scaffold in the design and synthesis of novel organic compounds with tailored properties.

Importance of Halogenation in Pyrrole Reactivity and Functionalization

The introduction of halogen atoms onto the pyrrole ring profoundly influences its chemical reactivity and provides a versatile handle for further molecular elaboration. Halogenation, particularly bromination, can alter the electron density of the pyrrole ring, thereby modifying its susceptibility to electrophilic and nucleophilic attack. Furthermore, the carbon-halogen bond serves as a key functional group for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. nih.govorganic-chemistry.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from relatively simple halogenated precursors.

Contextualizing 4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde within the Pyrrole Chemical Landscape

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a bifunctional molecule that embodies the strategic utility of halogenated pyrroles in organic synthesis. It features a pyrrole ring substituted with a methyl group on the nitrogen, a bromine atom at the 4-position, and a carbaldehyde (formyl) group at the 2-position. The N-methylation prevents deprotonation under basic conditions and can influence the electronic properties of the ring. The formyl group is a versatile functional handle that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. The bromine atom at the 4-position is strategically placed for regioselective functionalization through cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex substituted pyrroles.

Research Objectives and Scope of Investigation

This article aims to provide a comprehensive and scientifically rigorous overview of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . The investigation will focus exclusively on its chemical synthesis, spectroscopic characterization, and its reactivity in key organic transformations. The objective is to present a detailed account of this specific compound, highlighting its role as a building block in organic synthesis. This exploration will be strictly limited to the chemical aspects of the molecule, excluding any discussion of its potential pharmacological applications, dosage, or safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDIVXHCKQZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33694-79-0 | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 1 Methyl 1h Pyrrole 2 Carbaldehyde

Reactions at the Formyl Group (C2-Carbaldehyde)

The aldehyde functional group is a primary locus for chemical modification, participating in oxidation, reduction, condensation, and nucleophilic addition reactions. These transformations are fundamental to elaborating the molecular scaffold.

The formyl group of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. This conversion is a common strategy in organic synthesis to introduce a carboxylic acid moiety, which can serve as a precursor for other functional groups like esters, amides, and acid chlorides. The oxidation of the related non-methylated compound, 4-bromo-1H-pyrrole-2-carbaldehyde, to 4-bromo-1H-pyrrole-2-carboxylic acid is a well-established transformation. doaj.org Standard oxidizing agents suitable for aldehydes, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can be employed for this purpose, typically under controlled temperature conditions to avoid degradation of the sensitive pyrrole (B145914) ring. The resulting carboxylic acid is a stable, planar molecule. nih.gov

Table 1: Representative Oxidation of the Formyl Group

| Reactant | Reagent(s) | Product | Reaction Type |

| 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Standard oxidizing agents (e.g., KMnO4) | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Oxidation |

The reduction of the formyl group provides a direct route to the corresponding primary alcohol, (4-bromo-1-methyl-1H-pyrrol-2-yl)methanol. This transformation is typically achieved with high efficiency using selective reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, as it chemoselectively reduces aldehydes and ketones without affecting other potentially reducible groups like esters or the aromatic pyrrole ring. masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com A subsequent workup with a protic solvent, such as methanol or water, protonates the resulting alkoxide intermediate to yield the final alcohol product. youtube.com

Table 2: Representative Reduction of the Formyl Group

| Reactant | Reagent(s) | Product | Reaction Type |

| 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | 1. NaBH42. H2O or MeOH (workup) | (4-bromo-1-methyl-1H-pyrrol-2-yl)methanol | Reduction |

The electrophilic nature of the formyl carbon makes it susceptible to condensation reactions with various nucleophiles. A notable example is the reaction with active methylene (B1212753) compounds. For instance, the related compound 4-bromo-2-formyl-1-tosyl-1H-pyrrole undergoes a Henry reaction (a nitro-aldol condensation) with nitromethane to form (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole. nih.gov This demonstrates the capability of the formyl group to participate in C-C bond-forming condensation reactions.

Furthermore, the aldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. redalyc.org The formation of stable azafulvene derivatives from the reaction of bromopyrrole-2-carboxaldehydes with secondary amines like diisopropylamine is also a related transformation. cdnsciencepub.com

Table 3: Representative Condensation Reactions

| Reactant | Reagent(s) | Product Type | Reaction Type |

| 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Primary Amine (R-NH2), acid catalyst | Imine (Schiff Base) | Imine Formation |

| 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Active Methylene Compound (e.g., CH3NO2) | Substituted vinyl derivative | Condensation |

The carbonyl carbon of the formyl group is a key electrophilic center that undergoes nucleophilic addition with a variety of carbon and heteroatom nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the formyl group to generate secondary alcohols after an aqueous workup. This reaction provides an effective method for creating new carbon-carbon bonds at the C2 position of the pyrrole ring.

The reactivity of the formyl group can be modulated. For example, conversion to azafulvene derivatives with sterically demanding groups can inhibit nucleophilic attack at this position, highlighting the influence of steric hindrance on reactivity. cdnsciencepub.com These azafulvenes can, under certain conditions, be hydrolyzed back to the parent aldehyde, demonstrating the reversible nature of this type of transformation. cdnsciencepub.com

Reactions Involving the Bromine Atom (C4-Bromine)

The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

The C4-bromine atom is ideally suited for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized centers. yonedalabs.com In this context, 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde can be coupled with a variety of organoboron compounds, such as aryl or heteroaryl boronic acids or their esters, to synthesize 4-aryl- or 4-heteroaryl-substituted pyrrole derivatives.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org First, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the pyrrole. Next, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium(II) center, a process that is facilitated by a base. Finally, the reductive elimination step forms the new C-C bond and regenerates the active palladium(0) catalyst. yonedalabs.com

Studies on closely related substrates, such as methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of a base like cesium carbonate (Cs2CO3) are highly effective for this transformation, affording coupled products in good to excellent yields. nih.gov This methodology is tolerant of a wide range of functional groups, making it a robust tool for the late-stage functionalization of the pyrrole core. nih.govnih.gov

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrroles

| Component | Example | Purpose | Reference |

| Aryl Halide | 4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Electrophilic coupling partner | - |

| Boron Reagent | Arylboronic acid (Ar-B(OH)2) | Nucleophilic coupling partner | nih.gov |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Facilitates C-C bond formation | nih.govnih.gov |

| Base | Cs2CO3, K2CO3 | Activates the boronic acid for transmetalation | nih.govnih.gov |

| Solvent | Dioxane/H2O, Dimethoxyethane | Solubilizes reactants and facilitates the reaction | nih.govnih.gov |

Nucleophilic Aromatic Substitution on Halogenated Pyrroles

Nucleophilic aromatic substitution (SNAr) on halogenated pyrroles, such as 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, is a reaction of significant interest in organic synthesis. Unlike typical electrophilic aromatic substitutions that are characteristic of electron-rich pyrrole rings, SNAr reactions require the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, the aldehyde group at the C-2 position serves as a moderately activating group for nucleophilic substitution.

The generally accepted mechanism for SNAr reactions involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyrrole ring is temporarily disrupted in this step. libretexts.org

Elimination of the leaving group: The leaving group, in this case, the bromide ion, is expelled, and the aromaticity of the pyrrole ring is restored. youtube.com

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles are generally required for the reaction to proceed efficiently. youtube.com The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, stabilizes the Meisenheimer complex and thus accelerates the reaction. youtube.comnih.gov While the aldehyde group in 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is at a meta-like position relative to the bromine, it still exerts an electron-withdrawing effect that can facilitate nucleophilic attack.

Recent studies have also explored concerted SNAr (cSNAr) mechanisms, where the addition of the nucleophile and the departure of the leaving group occur in a single step. nih.gov Such concerted pathways may not require the same degree of ring activation by electron-withdrawing groups as the classical two-step mechanism. nih.gov

| Factor | Influence on Nucleophilic Aromatic Substitution |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. |

| Leaving Group Ability | Better leaving groups (e.g., F > Cl > Br > I) generally increase the reaction rate. |

| Electron-Withdrawing Groups | Presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate and accelerates the reaction. nih.gov |

| Solvent | Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion. |

Directed Lithiation and Electrophilic Quenching (Analogy to other pyrrole carbaldehydes)

Directed ortho-metalation (DoM), a powerful tool for the functionalization of aromatic and heteroaromatic compounds, can be applied by analogy to pyrrole carbaldehydes like 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde. In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

For N-protected pyrroles, lithiation predominantly occurs at the C-2 position. uwindsor.ca However, the presence of a directing group can override this inherent reactivity. In the case of 1-methyl-1H-pyrrole-2-carbaldehyde, the aldehyde group can act as a directing group. However, aldehydes are generally incompatible with organolithium reagents. A common strategy to overcome this is the in situ protection of the aldehyde. For instance, the aldehyde can be transiently converted into an α-amino alkoxide by reaction with a lithium amide, which then acts as a potent directing group.

The general steps for directed lithiation and electrophilic quenching are:

Protection/Activation of the Directing Group: The aldehyde is reacted with a lithium amide to form a directing α-amino alkoxide.

Directed Lithiation: A strong lithium base (e.g., n-butyllithium or sec-butyllithium) is used to deprotonate the position ortho to the directing group. For 1-methyl-1H-pyrrole-2-carbaldehyde, this would be the C-3 position.

Electrophilic Quench: The resulting lithiated species is treated with an electrophile (E+) to introduce a new substituent. mdpi.com

Deprotection: The α-amino alkoxide is hydrolyzed back to the aldehyde upon workup.

This methodology allows for the regioselective introduction of substituents at positions that might be difficult to access through other synthetic routes. The choice of the lithium base, solvent, and temperature can be crucial for the success and selectivity of the reaction. ntnu.no

| Step | Description | Key Reagents/Conditions |

| 1. Formation of Lithiated Intermediate | Deprotonation of the pyrrole ring directed by a suitable group. | Organolithium reagent (e.g., n-BuLi, s-BuLi), often in the presence of a coordinating agent like TMEDA. ntnu.no |

| 2. Electrophilic Quench | Reaction of the lithiated intermediate with an electrophile. | Various electrophiles such as aldehydes, ketones, alkyl halides, CO2, etc. mdpi.com |

| 3. Product Formation | Formation of the functionalized pyrrole derivative. | Workup to quench the reaction and isolate the product. |

Electrophilic Aromatic Substitution on the Pyrrole Ring

Electrophilic aromatic substitution is a characteristic reaction of pyrroles due to the electron-rich nature of the ring. nih.gov The regioselectivity of these reactions on a substituted pyrrole like 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is determined by the combined directing effects of the existing substituents.

N-Methyl Group: The nitrogen atom's lone pair is delocalized into the ring, making it a powerful activating group and an ortho-, para-director. pearson.com In pyrrole, this directs incoming electrophiles to the C-2 and C-5 positions.

2-Carbaldehyde Group: This is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta-position relative to itself, which corresponds to the C-4 position.

4-Bromo Group: Halogens are deactivating groups due to their inductive effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The bromine at C-4 would direct incoming electrophiles to the C-3 and C-5 positions.

In 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, the available positions for substitution are C-3 and C-5. The powerful activating and α-directing effect of the N-methyl group is the dominant influence, strongly favoring electrophilic attack at the C-5 position. This is further reinforced by the para-directing effect of the bromine atom at C-4. The deactivating effect of the carbaldehyde group at C-2 disfavors substitution at the adjacent C-3 position. Therefore, electrophilic aromatic substitution on 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is expected to occur predominantly at the C-5 position.

The N-methyl group in 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde plays a crucial role in the reactivity of the pyrrole ring towards electrophilic aromatic substitution. The nitrogen atom in pyrrole donates its lone pair of electrons into the aromatic system, significantly increasing the electron density of the ring and making it much more reactive than benzene. pearson.com

The N-methyl group, being an electron-donating group through induction, further enhances the electron density of the pyrrole ring, thereby increasing its nucleophilicity and reactivity towards electrophiles. This activating effect makes electrophilic substitution reactions on N-methylpyrroles proceed under milder conditions compared to unsubstituted pyrrole.

In terms of directing effects, the nitrogen atom strongly directs incoming electrophiles to the α-positions (C-2 and C-5) because the positive charge in the resulting carbocation intermediate can be stabilized by resonance involving the nitrogen atom. onlineorganicchemistrytutor.com Attack at the C-2 (or C-5) position allows for the delocalization of the positive charge over three atoms, including the nitrogen, which is a more stable arrangement compared to the intermediate formed from attack at the C-3 (or C-4) position, where the positive charge is delocalized over only two carbon atoms. stackexchange.com

While steric hindrance from a bulky N-substituent can sometimes favor substitution at the C-3 position, the N-methyl group is generally not large enough to cause a significant shift in regioselectivity away from the electronically favored C-5 position in this specific molecule. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Pyrrole and its derivatives can participate in various cycloaddition reactions, acting as either the 2π or 4π component. For 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, the presence of the carbaldehyde group opens up possibilities for specific types of cycloadditions.

One notable example is the [3+2] cycloaddition reaction. N-substituted pyrrole-2-carboxaldehydes can react with arylalkenes under copper catalysis to form dihydropyrrolizine skeletons. nih.gov This reaction proceeds through the formation of an azomethine ylide intermediate from the pyrrole-2-carbaldehyde and an amino acid. The azomethine ylide then undergoes a [3+2] cycloaddition with the alkene.

Furthermore, pyrrole derivatives can undergo other types of cycloadditions. For instance, they can act as dienes in Diels-Alder [4+2] cycloadditions, although this often requires activation of the pyrrole ring or the use of highly reactive dienophiles due to the aromatic stability of the pyrrole. The presence of a bromine atom on the furan ring, a related heterocycle, has been shown to increase the rate of intramolecular Diels-Alder reactions. researchgate.net A similar effect might be observed for halogenated pyrroles.

| Cycloaddition Type | Description | Potential Role of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |

| [3+2] Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. rsc.org | The aldehyde can be converted to an azomethine ylide, which acts as the 1,3-dipole. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. | The pyrrole ring can act as the diene, although its aromaticity can reduce its reactivity. |

| [6+2] Cycloaddition | An organocatalytic, enantioselective reaction of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.gov | While not directly applicable to the carbaldehyde, this highlights the diverse cycloaddition chemistry of pyrroles. |

Synthetic Diversification at the C2-Carbaldehyde Position

The carbaldehyde group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids and their derivatives, alcohols, ethers, and various nitrogen-containing groups like imines.

A common initial transformation of the C2-carbaldehyde is its oxidation to the corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. This acid serves as a key intermediate for the synthesis of esters, amides, and hydrazides.

Esters: Esterification of the carboxylic acid with various alcohols under acidic conditions yields the corresponding esters. This reaction is a standard method for modifying the steric and electronic properties of the molecule.

Amides: Amide derivatives can be synthesized through the coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents. Alternatively, a more direct oxidative amidation approach can convert the aldehyde directly to an amide by reacting it with formamides or amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst. organic-chemistry.org

Hydrazides and Hydrazones: Reacting the carboxylic acid or its ester derivative with hydrazine hydrate produces the corresponding carbohydrazide. researchgate.netacs.org This hydrazide can then be condensed with various aldehydes or ketones to form hydrazones, a class of compounds known for their diverse biological activities. researchgate.netmdpi.com Direct condensation of the parent aldehyde with hydrazines also yields hydrazones. scirp.org

| Derivative Type | Synthetic Precursor | Key Transformation | Reagents/Conditions |

| Carboxylic Acid | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Oxidation | e.g., KMnO₄, Ag₂O |

| Ester | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Esterification | Alcohol, Acid catalyst |

| Amide | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Amidation | Amine, Coupling agent |

| Amide | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Oxidative Amidation | Amine, TBHP, nBu₄NI |

| Hydrazide | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid ester | Hydrazinolysis | Hydrazine hydrate |

| Hydrazone | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Condensation | Substituted hydrazine |

The aldehyde functionality can be reduced to a primary alcohol, which can then be converted into various ether derivatives.

Alcohols: Reduction of the C2-carbaldehyde to (4-bromo-1-methyl-1H-pyrrol-2-yl)methanol is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation introduces a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized.

Ethers: The resulting alcohol can be converted to ethers via methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. masterorganicchemistry.comlibretexts.orglibretexts.orgvaia.com

The reaction of the carbaldehyde with primary amines leads to the formation of imines (Schiff bases), which are valuable intermediates for creating more complex nitrogen-containing structures.

Imines: The condensation of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde with a primary amine, often catalyzed by a weak acid, yields the corresponding imine. organic-chemistry.orgredalyc.org This reaction is typically reversible, and removal of water drives the equilibrium towards the imine product. nih.gov

Reductive Amination: A subsequent reduction of the in situ-formed imine provides a stable secondary amine. This two-step one-pot process, known as reductive amination, is a powerful method for C-N bond formation. organic-chemistry.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild enough not to reduce the initial aldehyde. nih.govmasterorganicchemistry.com

Functionalization via Cross-Coupling at the C4-Bromine Position

The bromine atom at the C4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds at the C4 position, enabling the connection of alkyl, aryl, and heteroaryl moieties.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-synthesis.com It is a highly versatile and widely used method for forming biaryl and heteroaryl-aryl linkages. nih.govguidechem.com For pyrrole substrates, protection of the pyrrole nitrogen (though methylated in this case) can sometimes be necessary to prevent side reactions like debromination. libretexts.orgorganic-synthesis.com

Sonogashira Coupling: This reaction involves the coupling of the bromopyrrole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. redalyc.orgbeilstein-journals.orgrsc.org It is a reliable method for synthesizing arylalkynes. sigmaaldrich.com Copper-free versions of this reaction have also been developed. sigmaaldrich.com

Heck Reaction: The Heck reaction couples the bromopyrrole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing vinyl-substituted pyrroles. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | C(sp²)-C(sp²) |

Beyond C-C bonds, cross-coupling strategies also permit the formation of bonds between the pyrrole C4 carbon and nitrogen, oxygen, or sulfur atoms.

C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction couples the bromopyrrole with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. organic-chemistry.org It is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, offering a significant improvement over harsher classical methods. beilstein-journals.orgorganic-chemistry.org

C-O Bond Formation (Ullmann Condensation/Buchwald-Hartwig Etherification): The formation of aryl ethers at the C4 position can be achieved through copper-catalyzed Ullmann condensation with phenols or alcohols, typically requiring high temperatures. mdpi.comnih.gov A more modern alternative is the palladium-catalyzed Buchwald-Hartwig etherification, which often proceeds under milder conditions. organic-chemistry.org

C-S Bond Formation: Thioethers can be synthesized via palladium or copper-catalyzed coupling of the bromopyrrole with thiols. nih.gov These reactions provide a direct route to introduce sulfur-containing functional groups onto the pyrrole ring.

N-Substitution and Modification of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring offers a prime site for chemical modification. Altering the N-substituent can profoundly influence the electronic environment of the pyrrole ring, thereby affecting its reactivity and interaction with other molecules. The methyl group in 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde serves as a simple starting point, but replacing it with other groups can unlock diverse chemical space and reactivity profiles.

The nature of the substituent on the pyrrole nitrogen significantly modulates the electron density of the heterocyclic ring, which in turn governs its reactivity, particularly in electrophilic aromatic substitution reactions. The pyrrole ring is inherently electron-rich, making it more reactive than benzene. pearson.com The substituent at the nitrogen atom can either enhance or diminish this reactivity.

Electron-Donating vs. Electron-Withdrawing Groups:

Activating Groups: Small alkyl groups, such as the methyl group in the parent compound, are weakly electron-donating through an inductive effect. This effect increases the nucleophilicity of the pyrrole ring, making it more reactive towards electrophiles compared to an N-unsubstituted pyrrole.

Deactivating Groups: Conversely, attaching electron-withdrawing groups (EWGs) to the nitrogen atom decreases the electron density of the ring, thus reducing its nucleophilicity and deactivating it towards electrophilic attack. Such groups include acyl, sulfonyl, and some aryl moieties. A patent related to the synthesis of substituted pyrrole-2-carbaldehydes notes that N-protecting groups, which are typically electron-withdrawing, can lower and alter reaction rates and selectivities. google.com For instance, studies on the related indole scaffold have shown that substrates with electron-withdrawing N-protecting groups like tosyl and acetyl can fail to undergo reactions that proceed smoothly with N-alkyl or N-H analogues. acs.org

The directing effect of substituents in electrophilic aromatic substitution is also a critical factor. For pyrrole, substitution typically occurs at the C2 or C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.com The presence of the carbaldehyde at C2 and the bromine at C4 in the target molecule already fixes the substitution pattern, but the N-substituent's electronic influence will still affect the rate of any further reactions on the ring or at the aldehyde.

The following table summarizes the expected impact of various N-substituents on the reactivity of the 4-bromo-pyrrole-2-carbaldehyde core in a typical electrophilic substitution reaction.

| N-Substituent (R in 4-bromo-1-R-1H-pyrrole-2-carbaldehyde) | Electronic Effect | Expected Impact on Reactivity Towards Electrophiles |

| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity |

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Increased reactivity compared to N-H |

| -CH₂Ph (Benzyl) | Weakly Electron-Donating (Inductive) | Increased reactivity, similar to methyl |

| -COCH₃ (Acetyl) | Strongly Electron-Withdrawing (Resonance) | Significantly decreased reactivity |

| -SO₂Ph (Benzenesulfonyl) | Strongly Electron-Withdrawing (Resonance/Inductive) | Significantly decreased reactivity |

| -Ph (Phenyl) | Weakly Electron-Withdrawing (Inductive) / Can be Donating or Withdrawing (Resonance) | Slightly decreased or modulated reactivity depending on reaction conditions |

Designing analogues of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde with more complex N-substituents requires versatile synthetic methodologies. These strategies typically start with the N-unsubstituted precursor, 4-bromo-1H-pyrrole-2-carbaldehyde, which allows for the direct installation of various groups onto the nitrogen atom.

N-Alkylation: Standard N-alkylation methods can be employed to introduce a wide range of alkyl groups. This typically involves deprotonation of the N-H pyrrole with a suitable base (e.g., sodium hydride, potassium carbonate) to form the pyrrolide anion, followed by nucleophilic substitution with an alkyl halide. More advanced methods, such as a dual copper/photoredox N-alkylation platform, have been developed to couple N-nucleophiles with alkyl halides under mild conditions, expanding the scope to traditionally challenging substrates.

N-Arylation: The introduction of aryl and heteroaryl groups at the nitrogen position is a common strategy to create analogues with significantly different electronic and steric properties. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving N-arylation. Copper- and palladium-catalyzed reactions are widely used for this purpose. For example, copper-catalyzed N-arylation of pyrroles with aryl iodides has been demonstrated under ligand-free conditions, offering a simple and inexpensive route to N-aryl pyrroles.

Multicomponent Reactions: An alternative to modifying a pre-existing pyrrole ring is to construct the N-substituted pyrrole core through a multicomponent reaction. For instance, pyrrole-2-carbaldehydes can be synthesized from aryl methyl ketones, arylamines, and acetoacetate esters via an iodine/copper-mediated oxidative annulation process. organic-chemistry.org This approach allows for the direct incorporation of a diverse range of N-aryl substituents from the corresponding arylamine starting material.

The table below outlines some of the key synthetic strategies for introducing complex N-substituents onto the 4-bromo-pyrrole-2-carbaldehyde framework.

| Reaction Type | Typical Reagents & Catalysts | Type of N-Substituent Introduced | Starting Material |

| N-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Alkyl, Benzyl, Functionalized Alkyl | 4-bromo-1H-pyrrole-2-carbaldehyde |

| N-Arylation (Ullmann Condensation) | Copper Catalyst (e.g., CuI), Aryl Halide (Ar-X), Base | Aryl, Heteroaryl | 4-bromo-1H-pyrrole-2-carbaldehyde |

| N-Arylation (Buchwald-Hartwig Amination) | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand, Aryl Halide (Ar-X), Base | Aryl, Heteroaryl | 4-bromo-1H-pyrrole-2-carbaldehyde |

| N-Alkynylation (Sonogashira-type) | Copper Catalyst, Alkyne | Alkynyl | 4-bromo-1H-pyrrole-2-carbaldehyde |

| De Novo Synthesis (Oxidative Annulation) | CuCl₂, I₂, O₂, Arylamine, Aryl Methyl Ketone, Acetoacetate Ester | Aryl | Acyclic Precursors |

These derivatization strategies enable the systematic modification of the pyrrole nitrogen, providing a powerful tool for fine-tuning the chemical and electronic properties of the 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde core structure in analogue design.

Conclusion

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a strategically important building block in organic synthesis. Its preparation, primarily through a Vilsmeier-Haack formylation followed by regioselective bromination, provides access to a bifunctional molecule with orthogonal reactivity. The aldehyde group allows for a wide range of classical organic transformations, while the bromine atom serves as a key handle for modern cross-coupling methodologies. The ability to selectively functionalize both the 2- and 4-positions of the N-methylated pyrrole (B145914) core makes this compound a valuable intermediate for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis and reactivity is essential for chemists seeking to utilize the unique properties of the halogenated pyrrole scaffold in their synthetic endeavors.

Investigation of Structure Activity Relationships in Bioactive Compound Design

Exploration of Pyrrole-Based Scaffolds for Bioactive Molecules

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. nih.govbenthamdirect.comnih.gov It is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets with high affinity. nih.gov Pyrrole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.netnih.gov The presence of this scaffold is a key feature in numerous natural products and synthetic drugs. benthamdirect.combiolmolchem.combiolmolchem.com For instance, pyrrole-containing compounds are found in marketed drugs like Atorvastatin, used for lowering cholesterol, and Sunitinib, an anticancer agent. nih.gov The versatility of the pyrrole core allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. biolmolchem.combiolmolchem.com This makes the pyrrole scaffold a valuable starting point for developing new bioactive molecules. researchgate.netbiolmolchem.com

Influence of Halogenation on Binding Affinity and Molecular Interactions

The introduction of a halogen atom, such as the bromine in 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, can significantly modulate a molecule's biological activity. researchgate.net Halogens can influence binding affinity through several mechanisms, most notably through the formation of halogen bonds. researchgate.netnih.gov A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. nih.govacs.org

The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.netnih.gov This means that bromine and iodine are particularly effective halogen bond donors. nih.gov The strategic placement of a bromine atom can therefore lead to enhanced binding affinity and selectivity for a specific protein target. researchgate.netacs.org In addition to halogen bonding, the bromine atom can alter the molecule's steric and electronic properties, which can also affect how it fits into a protein's binding pocket and interacts with surrounding amino acid residues. researchgate.net

| Compound Analogue (Substitution at C4) | Dissociation Constant (Kd) in nM | Change in Binding Enthalpy (ΔH) in kcal/mol |

|---|---|---|

| Hydrogen | 850 | -5.2 |

| Fluorine | 720 | -5.8 |

| Chlorine | 450 | -6.5 |

| Bromine | 210 | -7.8 |

| Iodine | 150 | -8.5 |

This table is illustrative and demonstrates a common trend observed in structure-activity relationship studies where binding affinity increases with the size of the halogen atom, as supported by sources. researchgate.netnih.gov

Role of Aldehyde Moiety in Molecular Recognition and Enzyme Inhibition Mechanisms

The aldehyde group (-CHO) is a reactive functional group that can play a crucial role in molecular recognition and enzyme inhibition. nih.gov Aldehydes are valuable intermediates in the biosynthesis of many natural products and can participate in various biological interactions. nih.govnih.gov The carbonyl carbon of the aldehyde is electrophilic and can form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, found in the active sites of many enzymes. This ability to form covalent adducts can lead to potent and often selective enzyme inhibition.

Impact of N-Methyl Substitution on Bioactivity Profiles

Substituting the hydrogen on the pyrrole nitrogen with a methyl group (N-methylation) can have a profound impact on a compound's bioactivity. This modification can influence several properties of the molecule:

Solubility and Lipophilicity : Adding a methyl group generally increases the lipophilicity (fat-solubility) of the molecule. This can affect its ability to cross cell membranes and reach its intracellular target.

Metabolic Stability : The N-H bond in an unsubstituted pyrrole can be a site for metabolic modification by enzymes in the body. Replacing the hydrogen with a methyl group can block this metabolic pathway, increasing the compound's stability and prolonging its duration of action.

Binding Interactions : The N-H group can act as a hydrogen bond donor. Replacing it with an N-methyl group removes this capability, which can either be detrimental or beneficial for binding, depending on the specific interactions within the target's binding site. Conversely, the methyl group itself can engage in favorable van der Waals or hydrophobic interactions. acs.org

Conformation : The size of the N-substituent can influence the preferred conformation of the molecule, which can affect how it fits into a binding pocket.

Computational Modeling for Structure-Activity Landscape Exploration

Computational modeling is an indispensable tool for exploring the structure-activity relationship (SAR) landscape of compounds like 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used. scispace.comresearchgate.net

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activity. researchgate.net These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, guiding the design of more potent analogues. researchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netresearchgate.net It allows researchers to visualize the specific interactions, such as hydrogen bonds and halogen bonds, between the ligand and the protein's active site. researchgate.net Docking studies can explain observed SAR data and help prioritize which new compounds to synthesize. researchgate.net

These computational approaches provide valuable insights into the molecular basis of activity and allow for a more rational and efficient design of new bioactive compounds. researchgate.netnih.gov

Targeting Specific Protein-Ligand Interactions (e.g., enzyme inhibition, receptor modulation)

The specific structural features of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde dictate the types of protein-ligand interactions it can form, making it a candidate for targeting specific enzymes or receptors. nih.gov

Enzyme Inhibition : As discussed, the aldehyde group can form covalent or non-covalent bonds within an enzyme's active site. The pyrrole ring can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. The bromine atom can form a halogen bond with a carbonyl oxygen, and the N-methyl group can occupy a hydrophobic pocket. A combination of these interactions can lead to potent inhibition of enzymes such as kinases, proteases, or cholinesterases. nih.govresearchgate.net

Receptor Modulation : Similarly, these functional groups can interact with the binding sites of receptors. The specific pattern of hydrogen bonds, halogen bonds, and hydrophobic interactions will determine the compound's affinity and whether it acts as an agonist or antagonist.

Development of Pyrrole-Derived Libraries for Bioactivity Screening

To explore the full potential of the pyrrole scaffold, chemists often synthesize combinatorial libraries—large collections of related but structurally diverse compounds. nih.gov Starting with a core structure like 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, different functional groups can be systematically introduced at various positions. For example, the bromine atom could be replaced with other halogens or different substituents, and the aldehyde could be converted to other functional groups.

These libraries are then subjected to high-throughput screening (HTS), an automated process that rapidly tests thousands of compounds for activity against a specific biological target. mdpi.comrsc.org This approach allows for the rapid identification of "hits"—compounds that show promising activity. nih.govrsc.org The SAR data from these initial hits can then be used to guide the synthesis of more focused, second-generation libraries to optimize activity further. proteros.com The development of pyrrole-derived libraries is a powerful strategy for discovering new drug candidates with novel mechanisms of action. nih.gov

| Compound ID | R1 (at C4) | R2 (at N1) | R3 (at C2) | Bioactivity (% Inhibition at 10 µM) |

|---|---|---|---|---|

| P-001 | -Br | -CH3 | -CHO | 65% |

| P-002 | -Cl | -CH3 | -CHO | 58% |

| P-003 | -Br | -H | -CHO | 42% |

| P-004 | -Br | -CH3 | -COOH | 15% |

| P-005 | -I | -CH3 | -CHO | 72% |

Applications in Materials Science Research

Integration of Pyrrole (B145914) Carbaldehyde Units in Conjugated Systems

The construction of π-conjugated systems is fundamental to the field of organic electronics, and 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde serves as an exemplary building block for this purpose. The electron-rich N-methylpyrrole core contributes to the electronic delocalization essential for charge transport, while the bromo and carbaldehyde groups provide versatile handles for polymerization and molecular extension.

The bromine atom at the C4 position is ideally suited for participation in transition-metal-catalyzed cross-coupling reactions. msstate.edu Techniques such as Suzuki, Stille, and Heck couplings allow for the formation of carbon-carbon bonds, linking the pyrrole unit to other aromatic or vinylic monomers to construct the backbone of a conjugated polymer. nih.gov

Simultaneously, the aldehyde group at the C2 position can be utilized in various condensation reactions, such as Knoevenagel or Wittig reactions. These reactions enable the extension of the conjugated path by forming new double bonds, often incorporating electron-withdrawing groups which are crucial for tuning the material's electronic properties. The N-methyl group ensures the pyrrole unit remains stable throughout these chemical transformations and enhances the solubility of the resulting polymers, which is a critical factor for solution-based processing of materials.

| Functional Group | Reaction Type | Purpose in Conjugated Systems |

| 4-Bromo | Suzuki, Stille, Heck Coupling | Main-chain elongation, C-C bond formation |

| 2-Carbaldehyde | Knoevenagel, Wittig, Schiff Base Formation | Conjugation extension, introduction of acceptor moieties |

| N-Methyl | N/A (Substitution) | Enhances solubility and chemical stability |

Development of Pyrrole-Based Conductive Polymers (e.g., Polypyrrole derivatives)

Polypyrrole is one of the most studied intrinsic conducting polymers due to its high conductivity, stability, and ease of synthesis. Introducing substituents onto the pyrrole monomer is a key strategy for modulating the properties of the resulting polymer. 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde can be incorporated into conductive polymer structures either as a functional monomer within the main chain or as a pendant group.

When used as a comonomer in a polymerization reaction (e.g., via Suzuki or Stille coupling), the resulting polymer would have the pyrrole unit directly integrated into its conjugated backbone. The electronic properties of such a polymer would be influenced by the electron-donating nature of the N-methylpyrrole ring and the steric and electronic effects of the aldehyde group. The bromine atom serves as the reactive site for polymerization, and its position can influence the regiochemistry and planarity of the final polymer chain.

Alternatively, the compound can be attached as a side chain to a pre-existing polymer. For instance, the aldehyde group can react with an amine-functionalized polymer backbone to form an imine linkage. This approach allows for the properties of the pyrrole unit, such as its redox activity or potential for further functionalization, to be imparted to the host polymer.

| Polymerization Strategy | Role of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Resulting Polymer Structure | Potential Property Modulation |

| Step-Growth Polymerization | Comonomer | Pyrrole unit in the conjugated main chain | Tuning of band gap, conductivity, and morphology |

| Post-Polymerization Modification | Functional Side-Group | Pyrrole unit as a pendant group on a polymer backbone | Introduction of redox activity, sites for cross-linking |

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The performance of organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs) is critically dependent on the molecular design of the semiconductor materials used. msstate.edunih.gov Donor-acceptor (D-A) conjugated polymers have emerged as a dominant class of materials for these applications, and 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a promising candidate for constructing such systems.

In a D-A polymer, the electron-rich N-methylpyrrole unit can serve as part of the donor block. The aldehyde group, being moderately electron-withdrawing, can be used to connect to a stronger acceptor unit, creating the desired electronic structure. For instance, a Knoevenagel condensation of the aldehyde with an acceptor moiety like malononitrile (B47326) can create a potent acceptor unit fused to the pyrrole donor. The bromine atom provides the reactive handle to polymerize these D-A monomers. This molecular engineering allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge separation in OPVs and charge transport in OFETs. nih.govresearchgate.netmdpi.com

| Component of Molecule | Role in OPV/OFET Material Design | Effect on Electronic Properties |

| N-Methylpyrrole Ring | Electron-rich donor unit | Influences HOMO level, promotes hole transport |

| 2-Carbaldehyde Group | Electron-withdrawing handle | Can be converted into a stronger acceptor, influences LUMO level |

| 4-Bromo Group | Polymerization site | Enables synthesis of high molecular weight polymers |

Supramolecular Assemblies and Coordination Chemistry Involving Pyrrole Ligands

While the N-H group of pyrrole is often a key site for metal coordination in ligands like porphyrins or dipyrromethenes, the N-methyl group in 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde blocks this pathway. Consequently, its involvement in coordination chemistry and supramolecular assemblies relies on its other functional groups.

The carbonyl oxygen of the aldehyde group is a potent Lewis basic site and can coordinate to a variety of metal ions. This interaction can be used to construct metal-organic frameworks (MOFs) or discrete coordination complexes. Furthermore, the bromine atom can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites on other molecules. This directional interaction is increasingly utilized in crystal engineering and the design of supramolecular materials. Finally, the aromatic pyrrole ring itself can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures in the solid state. These varied non-covalent interactions provide a rich platform for designing complex, self-assembled material architectures.

| Interaction Site | Type of Interaction | Application in Materials |

| Aldehyde Oxygen | Metal Coordination (Lewis Base) | Formation of coordination polymers and MOFs |

| Bromine Atom | Halogen Bonding | Crystal engineering, directing supramolecular assembly |

| Pyrrole π-System | π-π Stacking | Inducing order in thin films, self-assembly |

Investigation of Azafulvene Intermediates in Materials Development

Azafulvenes are reactive intermediates that can be synthesized from pyrrole-2-carbaldehydes. The reaction of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde with a secondary amine (e.g., diethylamine (B46881) or diisopropylamine) is expected to yield a 4-bromo-1-methyl-6,6-dialkyl-1-azafulvenium salt, which upon deprotonation would give the neutral azafulvene.

These azafulvenes are highly polarized molecules with a significant contribution from a zwitterionic resonance structure, making them valuable and reactive synthons. The exocyclic double bond is electron-rich and can participate in various chemical reactions, including cycloadditions and reactions with electrophiles. This reactivity can be harnessed in materials development. For example, azafulvenes can be considered as "activated" pyrrole monomers for polymerization reactions or for grafting onto surfaces to create functional interfaces. Their unique electronic structure and reactivity offer a pathway to novel pyrrole-containing materials that are not accessible through direct functionalization of the parent pyrrole-carbaldehyde.

| Reactant | Intermediate | Potential Subsequent Reaction | Application in Materials |

| 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde + R₂NH | 4-bromo-1-methyl-6-dialkyl-1-azafulvene | Cycloaddition | Synthesis of complex heterocyclic systems |

| Electrophilic Addition | Functionalization of the exocyclic carbon | ||

| Polymerization | Creation of novel polymer backbones |

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, offer a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic and downfield regions.

Aldehyde Proton (-CHO): The proton of the aldehyde group is the most deshielded, anticipated to appear as a sharp singlet at approximately δ 9.5 ppm. For the analogous 1-benzyl-4-bromo-1H-pyrrole-2-carbaldehyde, this signal is observed at δ 9.49 ppm.

Pyrrole (B145914) Protons (H-3 and H-5): The two protons on the pyrrole ring are in different chemical environments. The H-5 proton is adjacent to the bromine atom, while the H-3 proton is between the N-methyl and aldehyde groups. They are expected to appear as distinct singlets or doublets with a small coupling constant. In the N-benzyl analogue, a pyrrole proton signal is noted at δ 6.93 ppm.

N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen atom would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton.

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to have a chemical shift in the range of δ 179-182 ppm. The N-benzyl analogue shows this peak at δ 179.1 ppm.

Pyrrole Ring Carbons: Four signals are expected for the pyrrole ring carbons. The carbon atom bonded to the bromine (C-4) is expected around δ 97.4 ppm, as seen in the N-benzyl analogue. The other carbons (C-2, C-3, and C-5) would have shifts influenced by their respective substituents, typically appearing between δ 125 and 135 ppm.

N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, typically around δ 35-40 ppm.

| Predicted NMR Chemical Shifts (δ, ppm) | |

|---|---|

| ¹H NMR | ¹³C NMR |

| ~9.5 (s, 1H, -CHO) | ~179-182 (C=O) |

| ~7.0 (s, 1H, Pyrrole H) | ~125-135 (Pyrrole C) |

| ~6.9 (s, 1H, Pyrrole H) | ~97 (C-Br) |

| ~3.9 (s, 3H, -NCH₃) | ~35-40 (-NCH₃) |

Although specific 2D NMR studies for this compound are not documented in the available literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment.

COSY: A ¹H-¹H COSY experiment would confirm the coupling (or lack thereof) between the pyrrole ring protons.

HSQC: An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, allowing for the definitive assignment of the C-3/H-3 and C-5/H-5 pairs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde (C₆H₆BrNO), the monoisotopic mass is 186.96329 Da.

The mass spectrum is expected to exhibit a characteristic molecular ion peak cluster due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity: the molecular ion peak [M]⁺ at m/z ≈ 187 and an [M+2]⁺ peak at m/z ≈ 189.

While an experimental fragmentation pattern is not available, the primary fragmentation pathways can be predicted:

Loss of a bromine radical: Scission of the C-Br bond would result in a fragment ion at m/z ≈ 108.

Loss of carbon monoxide: A common fragmentation for aldehydes is the loss of a CO molecule (28 Da) from the molecular ion, leading to a peak cluster around m/z ≈ 159/161.

Loss of the aldehyde group: Cleavage of the C-CHO bond could lead to a fragment ion.

| Predicted m/z | Adduct/Fragment | Description |

|---|---|---|

| ~187 / 189 | [M]⁺ / [M+2]⁺ | Molecular ion peak cluster (¹:¹ ratio) due to ⁷⁹Br/⁸¹Br isotopes. |

| ~188 / 190 | [M+H]⁺ / [M+H+2]⁺ | Protonated molecular ion (common in ESI-MS). |

| ~210 / 212 | [M+Na]⁺ / [M+Na+2]⁺ | Sodium adduct (common in ESI-MS). |

| ~159 / 161 | [M-CO]⁺ | Fragment from the loss of carbon monoxide. |

| ~108 | [M-Br]⁺ | Fragment from the loss of a bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. No experimental IR spectrum for 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde was found in the searched literature. However, the characteristic absorption bands can be predicted based on its structure.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹. The conjugation with the pyrrole ring would lower the frequency from that of a typical aliphatic aldehyde.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands is expected around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the C-H bonds on the pyrrole ring are expected just above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bonds within the pyrrole ring typically appears in the 1300-1400 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3150 | C-H Stretch | Pyrrole Ring |

| 2920-2980 | C-H Stretch | N-Methyl |

| ~2820 & ~2720 | C-H Stretch | Aldehyde |

| 1670-1700 | C=O Stretch | Aldehyde (Conjugated) |

| 1300-1400 | C-N Stretch | Pyrrole Ring |

| 500-600 | C-Br Stretch | Bromoalkene |

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature search, a single-crystal X-ray diffraction structure for 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde has not been reported. However, analysis of closely related compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole and 4-bromo-1H-pyrrole-2-carboxylic acid, provides significant insight into the expected solid-state conformation and packing.

Crystallographic studies on similar pyrrole derivatives consistently show that the five-membered pyrrole ring is essentially planar, a consequence of the delocalization of its π-electrons. In the related 4-bromo-1H-pyrrole-2-carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar, with a root-mean-square deviation of only 0.025 Å. A similar planarity is expected for the N-methylated title compound. The aldehyde substituent at the C-2 position may be slightly twisted out of the ring plane. For the carboxylic acid analogue, the dihedral angle between the carboxyl group and the pyrrole ring is 14.1(2)°.

In the absence of a strong hydrogen bond donor like the N-H proton, the crystal packing of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde would be governed by weaker intermolecular forces.

C-H···O Interactions: The aldehyde oxygen is a potent hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds would form between the aldehyde oxygen of one molecule and the methyl or pyrrole C-H groups of neighboring molecules, influencing the packing arrangement. In the crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, such C-H···O interactions are observed to control the intermolecular packing.

C-H···Br Interactions: Weaker C-H···Br interactions may also play a role in stabilizing the crystal lattice.

π-π Stacking: Depending on the packing arrangement, face-to-face or offset π-π stacking interactions between the electron-rich pyrrole rings could also be a significant stabilizing force.

| Crystallographic Data for a Related Compound: 4-bromo-1H-pyrrole-2-carboxylic acid | |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0028 |

| b (Å) | 4.9046 |

| c (Å) | 8.2367 |

| β (°) | 93.199 |

| Key Feature | Pyrrole ring and Br atom are approximately coplanar. |

Planarity and Conformational Analysis

The structural conformation of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is defined by the planarity of the pyrrole ring and the spatial orientation of its substituents. The pyrrole ring, being an aromatic five-membered heterocycle, is inherently planar due to the delocalization of its π-electrons. Crystallographic studies on closely related compounds, such as 4-bromo-1H-pyrrole-2-carboxylic acid, confirm that the non-hydrogen atoms of the pyrrole ring and the bromine atom at the 4-position are essentially coplanar. This inherent planarity of the core structure is a fundamental characteristic.

Orientation of the N-methyl group: The methyl group attached to the pyrrole nitrogen (N1) is generally free to rotate. However, in related N-substituted pyrrole structures, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, the substituent at the nitrogen atom can adopt a conformation that is significantly out of the plane of the pyrrole ring. In the case of the N-tosyl analogue, the torsion angles involving the nitrogen-substituent bonds are nearly 90°, indicating a perpendicular arrangement to minimize steric hindrance. nih.gov While a methyl group is much smaller than a tosyl group, some degree of out-of-plane orientation is expected.

Orientation of the 2-carbaldehyde group: The aldehyde group at the C2 position can exist in two primary planar conformations relative to the pyrrole ring due to rotation around the C2–C(aldehyde) bond. These conformers are designated as syn and anti (or s-trans and s-cis) based on the orientation of the carbonyl oxygen relative to the C3 atom of the pyrrole ring. The s-trans conformer, where the carbonyl oxygen points away from the C3 position, is generally the more stable and predominant form due to reduced steric repulsion.

The dihedral angle between the plane of the aldehyde group and the plane of the pyrrole ring is a critical parameter. In similar structures, this angle is typically small, indicating a high degree of coplanarity which maximizes π-orbital overlap between the carbonyl group and the aromatic ring. For instance, in 4-bromo-1H-pyrrole-2-carboxylic acid, the dihedral angle between the pyrrole ring and the carboxy group is a mere 14.1°. A similar near-coplanar arrangement is anticipated for the carbaldehyde group in 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde.

Table 1: Key Structural Parameters for Conformational Analysis

| Structural Feature | Expected Characteristic | Basis of Analysis |

|---|---|---|

| Pyrrole Ring Planarity | Essentially planar | Aromatic nature of the heterocycle |

| Aldehyde Group Conformation | Predominantly s-trans (anti) | Minimization of steric hindrance |

| Pyrrole-Aldehyde Dihedral Angle | Small (near-coplanar) | Comparison with related structures (e.g., 4-bromo-1H-pyrrole-2-carboxylic acid) |

| Pyrrole-N-Methyl Orientation | Free rotation, likely non-coplanar with the ring | Analysis of steric effects and data from N-substituted analogues nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification, separation, and purity assessment of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, ensuring its suitability for further synthetic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde. A reversed-phase HPLC (RP-HPLC) setup is typically utilized for this purpose. In this configuration, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column is commonly used, offering excellent separation for moderately polar organic compounds.

Mobile Phase: A gradient elution system involving a polar mobile phase is employed. Typically, this consists of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent to elute compounds of increasing hydrophobicity.

Detection: A UV-Vis detector is used for quantification, typically set at a wavelength where the pyrrole chromophore exhibits strong absorbance.

Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram. Commercial batches of this compound often report purities exceeding 95%.

Table 2: Representative HPLC Method and Purity Data

| Parameter | Condition/Value |

|---|---|

| Column | C18 Silica Gel (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min (example) |

| Purity (Area %) | >99% (example) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in a sample of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde. In this method, the sample is vaporized and separated in the gas chromatograph before being analyzed by the mass spectrometer.

The separation in the GC column is based on the boiling point and polarity of the components. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries (e.g., NIST). The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region (M and M+2) of nearly equal intensity, corresponding to the 79Br and 81Br isotopes. For the parent compound, 4-bromo-1H-pyrrole-2-carbaldehyde, the top mass-to-charge ratio peaks are observed at m/z 173 and 175. nih.gov

Table 3: Predicted GC-MS Data for 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188.02 g/mol |

| Key m/z Peaks | ~187 (M+ for 79Br), ~189 (M+ for 81Br) |

| Isotopic Pattern | Characteristic 1:1 ratio for M+ and M++2 peaks |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can determine molecular orbital energies, charge distribution, and aromaticity, which collectively dictate the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. The precise energy values and distribution would require specific DFT calculations. Such analysis helps predict how the molecule would interact with electrophiles or nucleophiles. For instance, a nucleophilic attack would likely target the LUMO region, while an electrophilic attack would be directed towards the HOMO-dense areas. youtube.com

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Location of Electron Density | Implied Reactivity |

| HOMO | Pyrrole ring system | Susceptible to electrophilic attack |

| LUMO | Carbaldehyde group and adjacent carbon atoms | Susceptible to nucleophilic attack |

Charge Distribution and Aromaticity Calculations

Understanding the distribution of electron density within 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde is key to predicting its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize charge distribution. scispace.comtci-thaijo.org In this molecule, electronegative atoms like oxygen (in the carbaldehyde group) and bromine would exhibit regions of negative electrostatic potential, indicating they are potential sites for hydrogen bond acceptance. scispace.com Conversely, hydrogen atoms, particularly the one on the aldehyde group, would show positive potential.

The pyrrole ring is inherently aromatic, a property that confers significant stability. Aromaticity calculations, such as the Nucleus-Independent Chemical Shift (NICS), could quantify the degree of aromaticity in the substituted ring, confirming the delocalization of π-electrons which is a hallmark of such systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde would involve calculating the energy associated with the rotation around its single bonds, particularly the C-C bond connecting the carbaldehyde group to the pyrrole ring. This analysis helps identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers.

Crystallographic studies of related compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, show that the pyrrole ring is essentially planar. nih.gov Similar planarity is expected for the pyrrole core of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde due to its aromatic nature. The primary conformational flexibility would arise from the orientation of the methyl and carbaldehyde substituents relative to the ring.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, theoretical studies could predict the outcomes of various organic reactions. The aldehyde group can undergo nucleophilic addition, while the bromine atom can be replaced via transition-metal-catalyzed cross-coupling reactions.

By calculating the energy profiles of these potential reactions, chemists can predict which products are kinetically or thermodynamically favored. Transition state analysis would reveal the geometry of the fleeting, high-energy species that exist at the peak of the reaction energy barrier, providing deep insight into how bonds are formed and broken.

Molecular Docking and Dynamics Simulations for Biological Interactions

Given that many pyrrole derivatives exhibit biological activity, computational methods like molecular docking and molecular dynamics (MD) are used to explore how 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde might interact with biological targets such as enzymes or receptors. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com A docking simulation could place 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde into the active site of a target protein, predicting its binding affinity (docking score) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.commdpi.com Studies on similar pyrrole-containing compounds have successfully used this method to predict interactions with targets like cytochrome P450 enzymes. mdpi.com